An In-depth Technical Guide to 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: Chemical Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: Chemical Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, stereochemical nuances, and inherent properties. Furthermore, this document will outline robust synthetic pathways and detail the analytical techniques essential for its characterization, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Pyrrolo[1,2-a]imidazole Scaffold
The pyrrolo[1,2-a]imidazole core is a privileged heterocyclic system that forms the backbone of numerous biologically active molecules.[1] This fused ring system is noted for its structural rigidity and three-dimensional complexity, which are desirable features in the design of specific and potent drug candidates. The presence of nitrogen atoms in the scaffold allows for hydrogen bonding and other non-covalent interactions with biological targets, making it a versatile template for drug discovery.
Derivatives of the pyrrolo[1,2-a]imidazole family have demonstrated a wide spectrum of pharmacological activities, including nootropic, antimicrobial, and anticancer properties.[1][2] The subject of this guide, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, introduces a phenyl group at the bridgehead position, a modification that is anticipated to significantly influence its physicochemical properties and biological activity.
Molecular Structure and Chemical Properties
The fundamental characteristics of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one are summarized below:
| Property | Value | Source |
| CAS Number | 7421-62-7 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
Structural Features
The molecule possesses a bicyclic structure where a pyrrolidine ring is fused to an imidazolidinone ring. The phenyl group is located at the 7a-position, which is a quaternary carbon atom and a stereocenter. The presence of the carbonyl group at the 5-position introduces polarity and potential for hydrogen bonding.
Caption: 2D representation of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.
Stereochemistry
The 7a-carbon is a chiral center, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry will be crucial for its interaction with chiral biological macromolecules and, consequently, for its pharmacological activity. The synthesis of this compound can lead to a racemic mixture or, through stereoselective methods, to a specific enantiomer.
Synthesis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
Proposed Synthetic Pathway
The synthesis would likely involve the condensation of three key precursors:
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A Phenyl-Substituted Amino Amide: N-phenylethylenediamine would serve as a precursor to introduce the phenyl group at the desired position.
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A Dialdehyde Precursor: Succindialdehyde, generated in situ from 2,5-dimethoxytetrahydrofuran, provides the pyrrolidine ring backbone.
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A Reagent to Form the Imidazolidinone Ring: A reagent such as phosgene or a phosgene equivalent would be required to form the carbonyl group of the imidazolidinone ring.
Caption: Proposed synthetic workflow for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed adaptation based on established methodologies for similar structures.[4]
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Generation of Succindialdehyde: In a round-bottom flask, 2,5-dimethoxytetrahydrofuran is hydrolyzed with a dilute aqueous acid (e.g., 0.1 M HCl) under heating to generate succindialdehyde in situ.
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Condensation: The reaction mixture is cooled, and a solution of N-phenylethylenediamine in an appropriate solvent (e.g., dichloromethane) is added.
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Cyclization: A phosgene equivalent, such as triphosgene, dissolved in a suitable solvent, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
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Work-up and Purification: The reaction is quenched with a suitable reagent, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the pyrrolidine and imidazolidine rings would appear in the upfield region (1.5-4.0 ppm). The diastereotopic protons of the methylene groups would likely exhibit complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 170-175 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons of the fused ring system would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching vibrations.[5]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 202.25 g/mol . Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the heterocyclic rings.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is not available, the broader class of pyrrolo[1,2-a]imidazole derivatives has shown significant therapeutic potential.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activities of pyrrolo[1,2-a]imidazole derivatives.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The introduction of a lipophilic phenyl group at the 7a-position could potentially enhance the antimicrobial potency by facilitating passage through microbial cell membranes.
Anticancer Activity
The pyrrolo[1,2-a]imidazole scaffold has been explored for the development of anticancer agents.[2][7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways or by inducing apoptosis. The 7a-phenyl substitution could lead to novel interactions with the active sites of cancer-related proteins.
Central Nervous System (CNS) Activity
Some derivatives of the pyrrolo[1,2-a]imidazole family have been investigated for their effects on the central nervous system, exhibiting nootropic (cognition-enhancing) properties.[1] The lipophilicity imparted by the phenyl group may facilitate the crossing of the blood-brain barrier, making this compound a candidate for CNS-related drug discovery.
Caption: Potential therapeutic applications and mechanisms of action for the pyrrolo[1,2-a]imidazole scaffold.
Conclusion and Future Directions
7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one represents a promising, yet underexplored, molecule within the pharmacologically relevant pyrrolo[1,2-a]imidazole class. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic strategy based on established chemical precedents. The presence of the 7a-phenyl group is a key structural feature that warrants further investigation into its impact on the compound's biological activity.
Future research should focus on the definitive synthesis and complete spectroscopic characterization of this compound. Subsequently, a thorough evaluation of its biological properties, including antimicrobial, anticancer, and CNS activities, is highly recommended. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.
References
- Gazieva, G. A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-22.
- Katritzky, A. R., et al. (2002). Syntheses of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry, 67(14), 4951–4956.
- Zhang, M., et al. (2020). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Molecular Diversity, 24(4), 1177–1184.
- Shafiee, A., et al. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening.
- Katritzky, A. R., et al. (2000). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 65(12), 3683–3689.
- Kavtaradze, N. N., et al. (2021).
-
NextSDS. (n.d.). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Syntheses of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
